

An In-depth Technical Guide to the NMR Spectrum of Fmoc-beta-alanine

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Compound of Interest

Compound Name: *Fmoc-beta-alanine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum data for **Fmoc-beta-alanine** (N-(9-Fluorenylmethoxycarbonyl)- β -alanine).

Fmoc-beta-alanine is a crucial derivative of the amino acid β -alanine, widely utilized as a building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based pharmaceuticals and other biologically active molecules.^[1] A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation.

Quantitative NMR Data

The following tables summarize the reported ^1H NMR spectral data for **Fmoc-beta-alanine**. The data has been compiled from various sources and represents typical values obtained in deuterated chloroform (CDCl_3).

^1H NMR Spectrum Data

The proton NMR spectrum of **Fmoc-beta-alanine** is characterized by signals corresponding to the protons of the β -alanine moiety and the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Ar-H (Fmoc)	7.74	d	7.5	2H
Ar-H (Fmoc)	7.56	d	7.0	2H
Ar-H (Fmoc)	7.38	t	7.3	2H
Ar-H (Fmoc)	7.29	t	7.3	2H
Fmoc-CH ₂	4.39	d	7.0	2H
Fmoc-CH	4.19	t	6.0	1H
NHCH ₂ CH ₂ COO H	3.47	d	7.0	2H
NHCH ₂ CH ₂ COO H	2.60	t	2H	

Note: The data presented is a representative compilation from published sources.^{[2][3]} Slight variations in chemical shifts and coupling constants may occur depending on the specific experimental conditions.

¹³C NMR Spectrum Data

Specific experimental ¹³C NMR data for **Fmoc-beta-alanine** is not readily available in the public domain literature. However, based on the known chemical structure and general principles of ¹³C NMR spectroscopy, the expected chemical shift regions for the carbon atoms are as follows:

Carbon Type	Expected Chemical Shift (δ) ppm
Carbonyl (COOH)	170 - 180
Carbonyl (Fmoc C=O)	155 - 160
Aromatic (Fmoc)	115 - 145
Fmoc-CH	~67
Fmoc-CH ₂	~47
β -carbon (-CH ₂ -COOH)	30 - 40
α -carbon (-NH-CH ₂ -)	30 - 40

Experimental Protocols

Synthesis of Fmoc-beta-alanine

The following is a typical protocol for the synthesis of **Fmoc-beta-alanine** from β -alanine and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[\[2\]](#)[\[3\]](#)

Materials:

- β -Alanine
- 10% aqueous sodium carbonate (Na₂CO₃) solution
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
- Dioxane
- Diethyl ether
- 2N Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane

- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- Dissolve β -alanine in a 10% aqueous Na_2CO_3 solution in a flask with stirring.
- Cool the flask in an ice bath.
- Separately, dissolve Fmoc-Cl in dioxane.
- Slowly add the Fmoc-Cl solution dropwise to the cooled β -alanine solution.
- Allow the reaction mixture to stir at room temperature for approximately 4 hours.
- Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Wash the aqueous layer with diethyl ether three times to remove unreacted Fmoc-Cl and other organic impurities.
- Acidify the aqueous layer to a pH of 2 using 2N HCl.
- Extract the product from the acidified aqueous layer with ethyl acetate three times.
- Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure, solid **Fmoc-beta-alanine**.

NMR Data Acquisition

The following is a general protocol for acquiring NMR spectra of **Fmoc-beta-alanine**.

Sample Preparation:

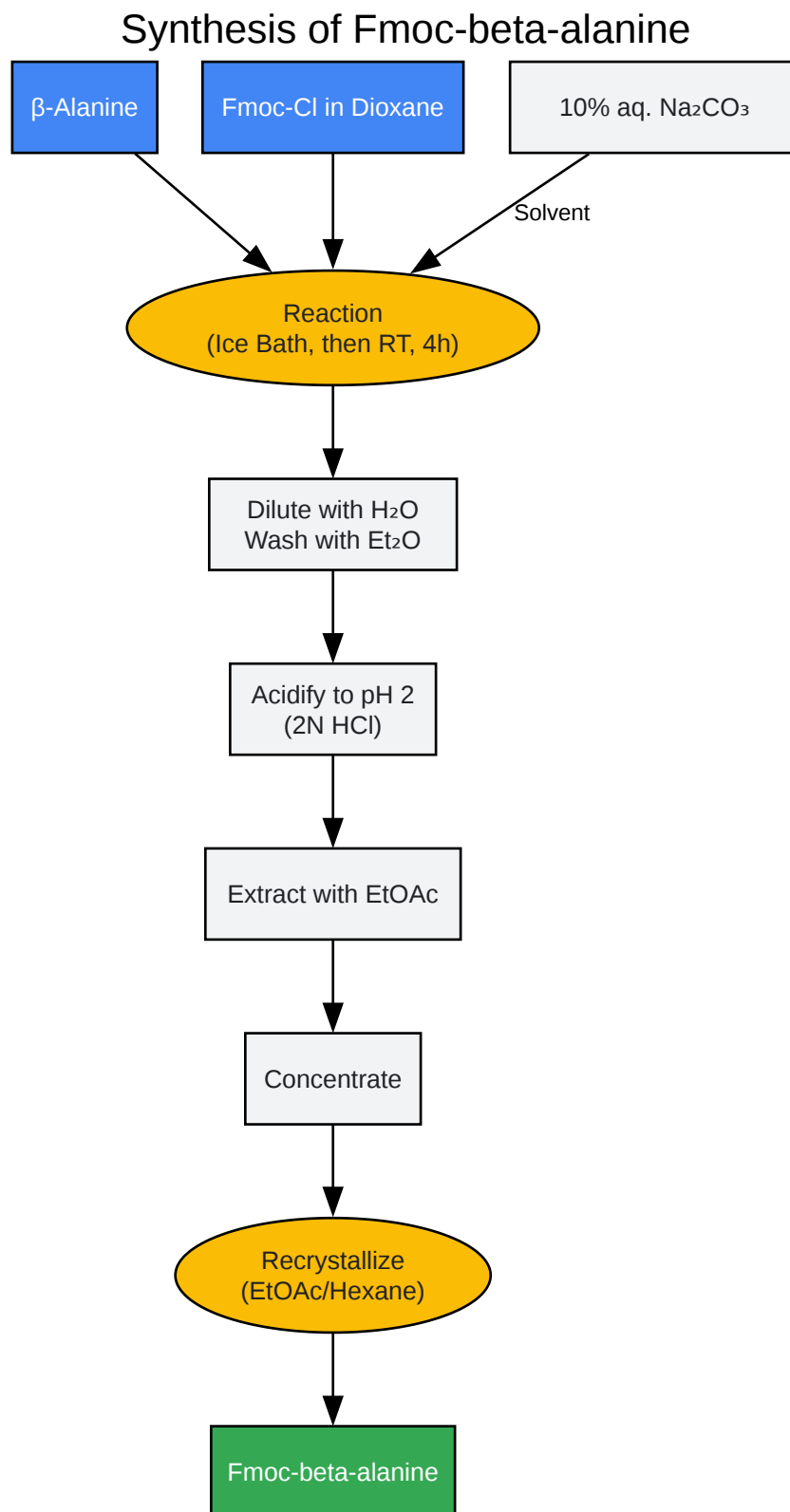
- Accurately weigh approximately 5-20 mg of the purified **Fmoc-beta-alanine** for ^1H NMR (or 20-50 mg for ^{13}C NMR).[\[4\]](#)
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3), in a clean vial.[\[4\]](#)
- Gently vortex or sonicate the mixture to ensure complete dissolution.
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.
- Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
- Cap the NMR tube securely.

Spectrometer Operation:

- Insert the prepared NMR tube into the spectrometer's probe.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[\[4\]](#)
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[\[4\]](#)
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.[\[4\]](#)
- Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data acquisition.
- Processing: After data acquisition, the raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (typically to the residual solvent peak or an internal standard like TMS).

Visualizations

Synthesis Workflow of Fmoc-beta-alanine

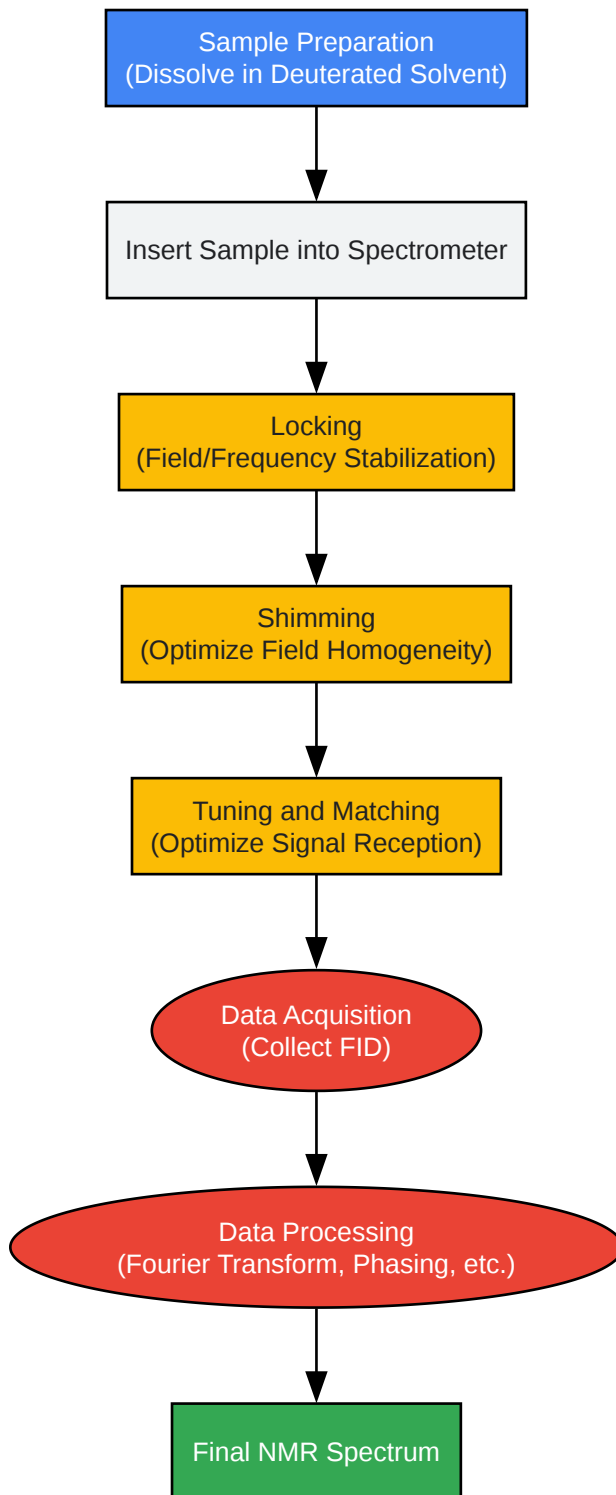


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Caption: A flowchart illustrating the synthesis of **Fmoc-beta-alanine**.

General NMR Experimental Workflow

General NMR Experimental Workflow



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Caption: A diagram showing the general workflow for an NMR experiment.

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